Defined Stereochemistry vs. Racemic Mixtures
(-)-Prostephanaberrine is a single, defined enantiomer with three stereocenters (1R, 11S, 13S) [1]. This is a critical differentiator from racemic mixtures or compounds with unspecified stereochemistry. The biological activity of hasubanan alkaloids is highly sensitive to stereochemistry. For example, the synthetic enantiomer of the related alkaloid (-)-hasubanonine is being studied as a painkiller, while the natural product's activity may differ [2]. Procuring a material of defined stereochemistry ensures that experimental outcomes are not confounded by the presence of inactive or differently active stereoisomers.
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Single enantiomer, (1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one |
| Comparator Or Baseline | Racemic mixtures, unspecified stereochemistry, or the (+)-enantiomer |
| Quantified Difference | Not applicable; this is a binary, qualitative property. |
| Conditions | Structural determination by NMR and X-ray crystallography [1] |
Why This Matters
Ensures experimental reproducibility and eliminates the variable of mixed stereoisomer activity.
- [1] NCBS Phytochemical Database. Prostephanaberrine. IUPAC Name: (1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one. Accessed 2026. View Source
- [2] Wikipedia. Hasubanonine. Accessed 2026. View Source
